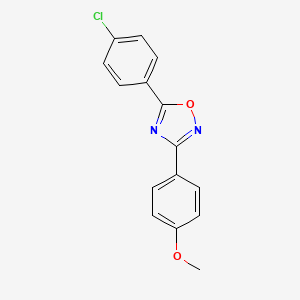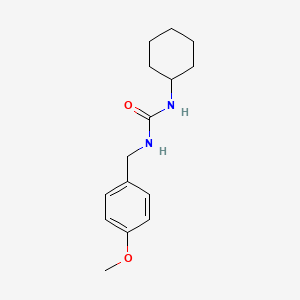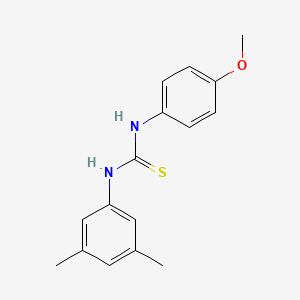
2-(1-naphthyl)-5-(2-thienyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-naphthyl)-5-(2-thienyl)-1,3,4-oxadiazole, commonly known as NTO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields. NTO has been found to possess unique physicochemical properties that make it suitable for use in a range of industrial, agricultural, and biomedical applications.
Applications De Recherche Scientifique
NTO has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, NTO has been used as a building block for the synthesis of functionalized polymers and nanomaterials. In organic electronics, NTO has been found to possess semiconducting properties and has been used as a component in the fabrication of organic light-emitting diodes and field-effect transistors. In biomedical research, NTO has been investigated for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of NTO is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in cellular processes such as DNA replication and protein synthesis. NTO has been found to induce apoptosis, or programmed cell death, in cancer cells, and has been shown to have a selective cytotoxic effect on cancer cells compared to normal cells.
Biochemical and Physiological Effects:
NTO has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. NTO has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells, making it a promising candidate for cancer therapy. NTO has also been found to possess antibacterial and antifungal properties, and has been investigated for its potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
NTO has several advantages for use in lab experiments, including its high chemical stability, low toxicity, and ease of synthesis. However, NTO also has some limitations, such as its relatively low solubility in common solvents, which can make it difficult to work with in certain applications. Additionally, the mechanism of action of NTO is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on NTO. One potential area of investigation is the development of new synthetic routes to improve the yield and purity of NTO. Another area of research is the investigation of the mechanism of action of NTO, which could lead to the development of new therapeutic applications. Additionally, NTO could be investigated for its potential as an antimicrobial agent, as well as for its use in organic electronics and material science. Overall, NTO is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
The synthesis of NTO involves the reaction of 2-naphthylamine and 2-thiophenecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the NTO molecule. The yield of NTO can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Propriétés
IUPAC Name |
2-naphthalen-1-yl-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c1-2-7-12-11(5-1)6-3-8-13(12)15-17-18-16(19-15)14-9-4-10-20-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJIBUNDQMIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)




![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)



![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)

![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)